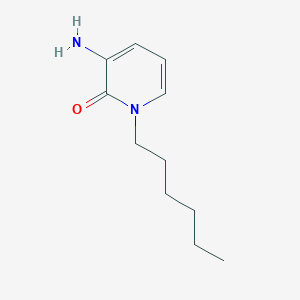

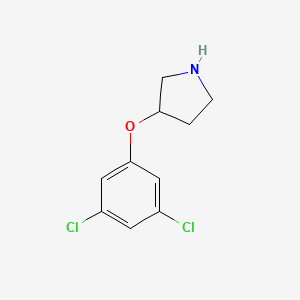

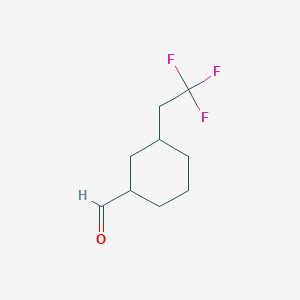

![molecular formula C16H20N2O5 B13522913 [3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)

[3-(Cbz-amino)propanoyl]-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3-(Cbz-amino)propanoyl]-L-proline: is a compound that features a benzyl carbamate (Cbz) protecting group attached to an amino group, which is further linked to a proline residue. This compound is of interest in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Cbz-amino)propanoyl]-L-proline typically involves the protection of the amino group using benzyl chloroformate (Cbz-Cl). The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine. The protected amino group is then coupled with L-proline using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can remove the Cbz protecting group, typically using catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the amide bond, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.

Reduction: Pd/C and hydrogen gas or zinc in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Deprotected amino acids.

Substitution: Various amide or ester derivatives.

Scientific Research Applications

Chemistry: [3-(Cbz-amino)propanoyl]-L-proline is used in peptide synthesis as a protected amino acid derivative. It facilitates the formation of peptide bonds without unwanted side reactions .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its stability and ease of deprotection make it a valuable tool in these studies .

Medicine: The compound is explored for its potential in drug development, particularly in designing prodrugs that can be activated in vivo by removing the Cbz protecting group .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as an intermediate in the production of various bioactive compounds .

Mechanism of Action

The mechanism of action of [3-(Cbz-amino)propanoyl]-L-proline involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the controlled release of the active amino group. This selective deprotection is crucial in multi-step organic syntheses and peptide assembly .

Comparison with Similar Compounds

N-Boc-protected amino acids: These compounds use tert-butoxycarbonyl (Boc) as a protecting group, which is removed under acidic conditions.

N-Fmoc-protected amino acids: These compounds use 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group, which is removed under basic conditions.

Uniqueness: [3-(Cbz-amino)propanoyl]-L-proline is unique due to its stability under both acidic and basic conditions, making it versatile in various synthetic applications. The Cbz group is removed via catalytic hydrogenation, which is orthogonal to the deprotection methods of Boc and Fmoc groups .

Properties

Molecular Formula |

C16H20N2O5 |

|---|---|

Molecular Weight |

320.34 g/mol |

IUPAC Name |

1-[3-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H20N2O5/c19-14(18-10-4-7-13(18)15(20)21)8-9-17-16(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,22)(H,20,21) |

InChI Key |

OMQXCDLYZLEOAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)CCNC(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

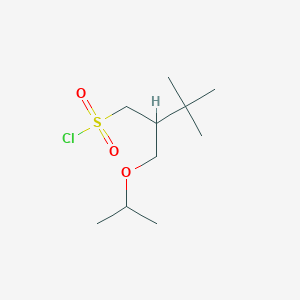

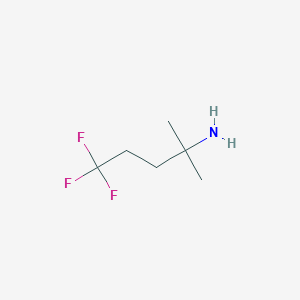

![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)

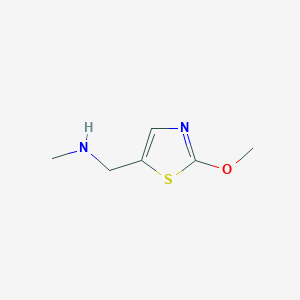

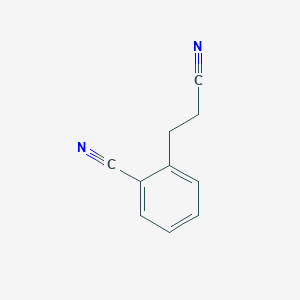

![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)

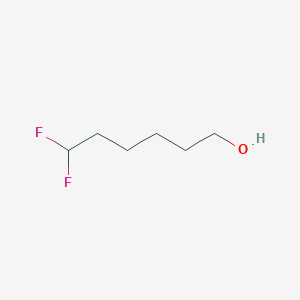

aminehydrochloride](/img/structure/B13522865.png)